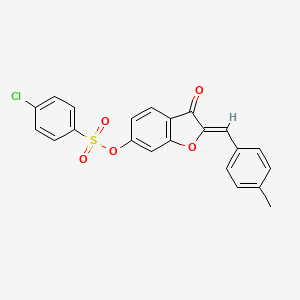

(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Description

The compound (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a benzofuran derivative featuring a conjugated system with a 4-methylbenzylidene substituent at the C2 position and a 4-chlorobenzenesulfonate ester at the C6 position. Its Z-configuration at the benzylidene double bond is critical for its stereoelectronic properties. Structural characterization of similar compounds has historically relied on X-ray crystallography, with tools like SHELX programs enabling precise determination of molecular geometries .

Properties

Molecular Formula |

C22H15ClO5S |

|---|---|

Molecular Weight |

426.9 g/mol |

IUPAC Name |

[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |

InChI |

InChI=1S/C22H15ClO5S/c1-14-2-4-15(5-3-14)12-21-22(24)19-11-8-17(13-20(19)27-21)28-29(25,26)18-9-6-16(23)7-10-18/h2-13H,1H3/b21-12- |

InChI Key |

JXRFANOIPHASNZ-MTJSOVHGSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves the condensation of 4-methylbenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to complete the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, or materials with specific properties. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

The compound shares a benzofuran-3-one core with derivatives such as (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate (). Key structural differences include:

- Benzylidene substituent: The target compound has a 4-methyl group on the benzylidene ring, while the analogous compound in features 2,4-dimethoxy groups.

- Sulfonate group : The target compound uses a 4-chlorobenzenesulfonate ester, compared to a methanesulfonate group in the analogous compound. The chloro substituent increases lipophilicity and may influence binding affinity in biological systems .

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Solubility : The 4-chlorobenzenesulfonate group in the target compound likely reduces aqueous solubility compared to the methanesulfonate analog, which benefits from a smaller, less hydrophobic substituent .

- Stability : Electron-withdrawing groups (e.g., chloro) on the sulfonate may enhance stability against hydrolysis relative to methoxy-containing analogs.

Biological Activity

Chemical Structure and Properties

The compound (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic molecule characterized by a benzofuran core structure, which is fused with a ketone functional group and a sulfonate ester. Its molecular formula is with a molecular weight of approximately 422.45 g/mol. The presence of the 4-methylbenzylidene and 4-chlorobenzenesulfonate substituents suggests potential for diverse biological activity.

Biological Activity

The biological activity of this compound has not been extensively documented in the literature, but predictions can be made based on its structural features and related compounds. The following potential activities have been suggested:

- Antioxidant Activity : Similar benzofuran derivatives have shown antioxidant properties, which may be attributed to their ability to scavenge free radicals.

- Antimicrobial Properties : Compounds containing sulfonamide groups are often associated with antibacterial activity, suggesting that this compound may exhibit similar effects.

- Anti-inflammatory Effects : The benzofuran structure is known for its anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the potential biological activities of this compound, a comparative table with related compounds is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzofuran | Basic benzofuran skeleton | Antioxidant, anti-inflammatory |

| Sulfonamide derivatives | Contains sulfonamide group | Antibacterial |

| 4-Methylbenzaldehyde | Aromatic aldehyde | Antimicrobial |

This table highlights the potential for unique pharmacological profiles due to the combination of structural features present in the compound.

The mechanism of action for this compound may involve:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate the activity of cellular receptors, influencing cell signaling and function.

- Induction of Apoptosis : There is potential for triggering programmed cell death in cancer cells through activation of apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.